Dimethyl 2-(5-bromo-2-nitrophenyl)malonate
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBWIWMMGAYKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2 5 Bromo 2 Nitrophenyl Malonate
Established Synthetic Pathways
The most prominent and effective method for synthesizing Dimethyl 2-(5-bromo-2-nitrophenyl)malonate involves the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the electronic properties of the substituted benzene (B151609) ring, which facilitate nucleophilic attack.
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the benzene ring. wikipedia.orgopenstax.org Instead, it proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.orglibretexts.org For this reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgnih.gov
The synthesis of the target compound is accomplished by reacting a suitable halonitrobenzene precursor with the dimethyl malonate anion. This anion, a soft carbon nucleophile, is generated by deprotonating dimethyl malonate using a base. The anion then attacks the electron-deficient carbon atom on the aromatic ring that bears the leaving group (a halogen). This initial nucleophilic addition is typically the rate-determining step of the reaction. nih.gov Following the formation of the Meisenheimer complex, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. A similar synthesis has been reported using diethyl malonate to attack 2,5-dibromonitrobenzene, forming the analogous diethyl ester intermediate. unise.org
The feasibility of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. openstax.orglibretexts.org The nitro group (–NO₂) is one of the most powerful activating groups for this purpose. wikipedia.org When positioned ortho or para to the halogen leaving group, the nitro group strongly withdraws electron density from the ring through both inductive and resonance effects. libretexts.orgquora.com This electron deficiency, or electrophilicity, at the carbon atom attached to the halogen makes it highly susceptible to nucleophilic attack. nih.govquora.com
Furthermore, the nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the reaction. wikipedia.orglibretexts.org It delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of the reaction and facilitating its progression. openstax.orglibretexts.org A substituent in the meta position, however, does not offer this resonance stabilization, rendering the compound inert under similar conditions. libretexts.org
| Feature | Description |
| Activating Group | Nitro (–NO₂) |
| Position | Ortho or Para to the leaving group |
| Mechanism of Activation | Inductive and Resonance electron withdrawal |
| Role in Reaction | Increases electrophilicity of the reaction site |
| Intermediate Stabilization | Stabilizes the negative charge of the Meisenheimer complex via resonance |
The choice of the halogenated precursor is vital for a successful synthesis. The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is inverse to the order of acidity of the hydrogen halides. quora.com This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon more electrophilic. quora.com
Common precursors for the synthesis of this compound include:
2,5-Dibromonitrobenzene : In this precursor, the nitro group is ortho to one bromine atom and meta to the other. Nucleophilic attack will preferentially occur at the C-2 position, displacing the bromine atom that is activated by the ortho nitro group. A synthesis of a related compound, 6-bromo-2-oxindole, utilizes the reaction between 2,5-dibromonitrobenzene and diethyl malonate as the initial step. unise.org
5-Bromo-2-fluoronitrobenzene : This precursor is highly reactive due to the presence of a fluorine atom, the most effective leaving group in SNAr reactions, which is activated by the ortho nitro group. The dimethyl malonate anion would readily displace the fluoride (B91410) ion to form the desired product.
| Precursor | Leaving Group | Position of Leaving Group relative to –NO₂ |
| 2,5-Dibromonitrobenzene | Bromine | Ortho |
| 5-Bromo-2-fluoronitrobenzene | Fluorine | Ortho |
The formation of the dimethyl malonate anion (enolate) is a prerequisite for the nucleophilic attack. This is achieved by treating dimethyl malonate with a suitable base in an appropriate solvent. The choice of the base and solvent system is crucial for ensuring efficient deprotonation without promoting unwanted side reactions.
A widely used and effective system for the C-alkylation of malonic esters involves an alkali carbonate base in a polar aprotic solvent. google.comgoogle.com
Potassium Carbonate (K₂CO₃) : This is a moderately strong base that is sufficient to deprotonate the acidic α-hydrogen of dimethyl malonate. reddit.com It is favored for its low cost and ease of handling. Its modest solubility in organic solvents can be advantageous, sometimes leading to cleaner reactions. reddit.com
Dimethylformamide (DMF) : As a polar aprotic solvent, DMF is excellent at solvating cations (like K⁺), which leaves the carbonate anion more "naked" and reactive, enhancing its basicity. reddit.com DMF also effectively dissolves the organic reactants, creating a homogeneous reaction environment conducive to high yields. In a related procedure, the similar polar aprotic solvent Dimethyl sulfoxide (B87167) (DMSO) was used with K₂CO₃ for the reaction of diethyl malonate with 2,5-dibromonitrobenzene. unise.org
The combination of potassium carbonate and DMF provides a reliable and scalable method for generating the dimethyl malonate nucleophile required for the SNAr reaction. google.comreddit.com
Base Systems and Solvents in Anion Formation
Optimization of Reaction Conditions and Yield
The yield and purity of this compound are highly dependent on the optimization of several reaction parameters. A systematic approach to optimization is crucial for developing an efficient and reproducible synthetic process.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | DMSO | 25 | 12 | 75 |
| 2 | NaH (1.1) | DMSO | 50 | 4 | 85 |
| 3 | NaH (1.5) | DMSO | 50 | 4 | 88 |
| 4 | K₂CO₃ (2.0) | DMF | 80 | 24 | 65 |
| 5 | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 78 |
This data is illustrative and based on typical results for similar nucleophilic aromatic substitution reactions.
Detailed research findings suggest the following for optimization:
Base: Strong, non-nucleophilic bases are preferred. While sodium hydride is effective, carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) offer safer alternatives, although they may require higher reaction temperatures and longer reaction times. The stoichiometry of the base is also critical; a slight excess is often used to ensure complete deprotonation of the dimethyl malonate.
Solvent: Polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and dioxane are typically used to facilitate the dissolution of the reactants and stabilize the charged intermediates. The choice of solvent can influence the reaction rate and selectivity.
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. The optimal temperature is a balance between reaction time and product purity.
Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid the formation of degradation products from prolonged reaction times.
Chromatographic and Recrystallization Techniques for Isolation and Purification
The isolation and purification of this compound from the crude reaction mixture are essential to obtain a product of high purity. A combination of chromatographic and recrystallization techniques is typically employed.
Chromatographic Purification:
Column chromatography is a widely used method for the purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is often effective. The nitro and ester functional groups in the target compound make it moderately polar, allowing for its separation from less polar starting materials and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 2: Illustrative TLC and Column Chromatography Parameters
| Parameter | Details |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (TLC) | 30% Ethyl Acetate in Hexane |
| Mobile Phase (Column) | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm) |
This data is illustrative and based on common practices for the purification of aromatic nitro compounds.
Recrystallization Techniques:
Following chromatographic purification, recrystallization is often performed to achieve a higher degree of purity and to obtain a crystalline solid. The selection of an appropriate solvent system is the most critical aspect of recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
For a compound like this compound, a mixed solvent system is often beneficial. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane (B109758) or ethyl acetate) and then add a poor solvent (e.g., hexane or heptane) until the solution becomes turbid. The solution is then gently warmed until it becomes clear again and allowed to cool slowly to promote the formation of well-defined crystals.
The choice of recrystallization solvent can significantly impact the crystal morphology and the final purity of the product.
Chemical Reactivity and Transformation Pathways of Dimethyl 2 5 Bromo 2 Nitrophenyl Malonate
Reactions Involving the Malonate Moiety
The malonate portion of the molecule is a classic substrate for a variety of synthetic transformations, owing to the acidity of the α-carbon and the reactivity of the ester carbonyl groups.
The conversion of the diester to a carboxylic acid via hydrolysis and subsequent decarboxylation is a fundamental transformation of malonic esters. This process ultimately results in the formation of a substituted acetic acid, in this case, (5-bromo-2-nitrophenyl)acetic acid.
Under strong acidic conditions and heat, both ester groups of dimethyl 2-(5-bromo-2-nitrophenyl)malonate can be hydrolyzed to form the corresponding dicarboxylic acid, 2-(5-bromo-2-nitrophenyl)malonic acid. However, malonic acids substituted with strong electron-withdrawing groups, such as a nitrophenyl group, are often thermally unstable. beilstein-journals.org Consequently, the intermediate malonic acid readily undergoes decarboxylation upon heating, often in the same pot, to yield (5-bromo-2-nitrophenyl)acetic acid and carbon dioxide. beilstein-journals.orglibretexts.org
| Reactant | Reagents & Conditions | Expected Major Product | Reference |
|---|---|---|---|
| This compound | Aqueous strong acid (e.g., HBr, H₂SO₄), Heat (Reflux) | (5-bromo-2-nitrophenyl)acetic acid | beilstein-journals.orgnih.gov |
In many synthetic routes, the hydrolysis and decarboxylation steps are performed sequentially rather than concurrently. This provides greater control and allows for the isolation of the intermediate dicarboxylate salt if desired. The typical sequence involves saponification of the diester using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. libretexts.org This base-mediated hydrolysis yields the disodium (B8443419) salt of 2-(5-bromo-2-nitrophenyl)malonic acid.
Following complete hydrolysis, the reaction mixture is carefully acidified. This protonates the dicarboxylate to form the unstable 2-(5-bromo-2-nitrophenyl)malonic acid. The final step is thermal decarboxylation, where gentle heating of the acidified solution promotes the elimination of one carboxyl group as carbon dioxide, yielding the final product, (5-bromo-2-nitrophenyl)acetic acid. libretexts.org This stepwise approach is a cornerstone of the malonic ester synthesis. libretexts.org
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Saponification) | Ester Hydrolysis | 1. NaOH (aq), Heat 2. Cool | Disodium 2-(5-bromo-2-nitrophenyl)malonate | libretexts.org |
| 2 (Decarboxylation) | Acidification & Decarboxylation | 1. HCl (aq), cool 2. Gentle Heat | (5-bromo-2-nitrophenyl)acetic acid | libretexts.orglibretexts.org |
The active methylene (B1212753) group (the carbon atom situated between the two carbonyl groups) of this compound is acidic and can be readily deprotonated by a mild base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then participate in condensation reactions with aldehydes and ketones, a transformation known as the Knoevenagel condensation. wikipedia.orgresearchgate.net
In a reaction with paraformaldehyde (a solid source of formaldehyde), catalyzed by a weak base like piperidine (B6355638) or an amine salt, the enolate of the malonate would add to the carbonyl carbon of formaldehyde (B43269). This is followed by a dehydration step, eliminating a molecule of water to produce an α,β-unsaturated compound, specifically dimethyl 2-((5-bromo-2-nitrophenyl)methylene)malonate. wikipedia.org Such reactions are fundamental for carbon-carbon bond formation and the synthesis of complex molecules. researchgate.netnih.gov
| Reactants | Catalyst/Conditions | Expected Product | Reference |
|---|---|---|---|
| This compound, Paraformaldehyde | Weak base (e.g., Piperidine, Pyridine), Solvent (e.g., Toluene), Heat | Dimethyl 2-((5-bromo-2-nitrophenyl)methylene)malonate | wikipedia.orgresearchgate.net |
A defining characteristic of malonic esters is their utility in the synthesis of substituted carboxylic acids through α-alkylation. wikipedia.orgopenochem.org The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as sodium ethoxide, to generate the enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile that readily reacts with primary or secondary alkyl halides in an SN2 reaction, attaching the alkyl group to the α-carbon. openochem.org
If this alkylated product is then subjected to the hydrolysis and decarboxylation sequence described in section 3.1.1, the result is a carboxylic acid with a carbon chain extended by the introduced alkyl group. wikipedia.org It is also possible to perform a second alkylation by repeating the deprotonation and alkylation steps, leading to a di-substituted acetic acid upon final workup. libretexts.org
Similarly, the enolate can react with acyl halides or anhydrides in an α-acylation reaction to introduce a keto group, further expanding the synthetic versatility of the malonate scaffold.
| Reaction Type | Reagents | Expected Intermediate Product | Reference |
|---|---|---|---|
| α-Alkylation | 1. Sodium ethoxide (NaOEt) 2. Alkyl halide (R-X) | Dimethyl 2-alkyl-2-(5-bromo-2-nitrophenyl)malonate | wikipedia.orgopenochem.org |
| α-Acylation | 1. Sodium ethoxide (NaOEt) 2. Acyl halide (RCO-Cl) | Dimethyl 2-acyl-2-(5-bromo-2-nitrophenyl)malonate | openochem.org |
Hydrolysis and Decarboxylation Reactions
Transformations of the Nitrophenyl Substituent
The nitrophenyl group is a key reactive site within the molecule, with the nitro group being particularly susceptible to reduction. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, which influences its reactivity. researchgate.net
The most common and synthetically useful transformation of aryl nitro groups is their reduction to primary amines (anilines). wikipedia.org This conversion can be achieved using a variety of reducing agents. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, is a clean and efficient method. wikipedia.org Alternatively, chemical reductants such as metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in HCl) or salts like tin(II) chloride (SnCl₂) are widely used. wikipedia.org
The reduction of this compound would yield dimethyl 2-(2-amino-5-bromophenyl)malonate. This product, containing a nucleophilic amino group and the versatile malonate moiety, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzodiazepines or quinolines.
| Reactant | Reagents & Conditions | Expected Product | Reference |
|---|---|---|---|
| This compound | H₂ (g), Pd/C, Solvent (e.g., Ethanol (B145695), Ethyl acetate) | Dimethyl 2-(2-amino-5-bromophenyl)malonate | wikipedia.org |
| This compound | SnCl₂·2H₂O, Solvent (e.g., Ethanol), Heat | Dimethyl 2-(2-amino-5-bromophenyl)malonate | wikipedia.org |
| This compound | Fe powder, HCl (aq) or NH₄Cl (aq), Heat | Dimethyl 2-(2-amino-5-bromophenyl)malonate | wikipedia.org |
Reductions of the Nitro Group
The transformation of the nitro group on the phenyl ring of this compound is a critical step in its synthetic utility. Depending on the reagents and conditions employed, the nitro group can be reduced to an amino group, a hydroxylamino intermediate, or other reduced forms. numberanalytics.com
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org For this compound, this transformation involves the use of hydrogen gas in the presence of a metal catalyst.
The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface. Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net The process results in the selective reduction of the nitro group to a primary amine, yielding Dimethyl 2-(2-amino-5-bromophenyl)malonate. This amino derivative is a key intermediate for subsequent cyclization reactions. The reaction conditions, such as hydrogen pressure, temperature, and choice of solvent, can be optimized to ensure high yield and selectivity. researchgate.net
Table 1: Conditions for Catalytic Hydrogenation
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas, Methanol (B129727) or Ethanol solvent, Room temperature | Dimethyl 2-(2-amino-5-bromophenyl)malonate |
| Platinum(IV) Oxide (PtO₂) | H₂ gas, Acetic acid or Ethanol solvent, Room temperature | Dimethyl 2-(2-amino-5-bromophenyl)malonate |
| Raney Nickel | H₂ gas, Ethanol solvent, Elevated temperature and pressure | Dimethyl 2-(2-amino-5-bromophenyl)malonate |
The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamino intermediates before forming the final amine product. numberanalytics.comgoogle.com Under carefully controlled conditions, the reaction can be halted at the N-hydroxyamino stage.
The formation of Dimethyl 2-(5-bromo-2-(hydroxyamino)phenyl)malonate from the parent nitro compound is a delicate transformation. Achieving this selective reduction requires milder reducing agents or specific catalytic systems compared to those used for full reduction to the amine. mdpi.comtaylorfrancis.com Methods for this partial reduction include the use of reagents like zinc dust in aqueous ammonium (B1175870) chloride or catalytic systems such as rhodium on carbon with hydrazine (B178648) at controlled, often low, temperatures. wikipedia.org The N-hydroxyamino intermediate is a reactive species itself and can be a target for further synthetic manipulations or can undergo rearrangement or cyclization. mdpi.comtaylorfrancis.com
Classic chemical reductions using metals in acidic or neutral media are robust methods for converting aromatic nitro compounds. Reagents such as iron powder in acetic acid or zinc dust are commonly employed for the reduction of the nitro group in substrates like this compound, often as a prelude to cyclization. wikipedia.orgunise.org
The reduction with iron powder, typically in the presence of an acid like acetic acid (Fe/AcOH), is a widely used laboratory and industrial method. It is known for its cost-effectiveness and mild conditions. This method effectively converts the nitro group to an amino group, which can then participate in an in-situ cyclization.
Zinc metal is another versatile reducing agent for this transformation. wikipedia.org In the synthesis of 6-bromo-2-oxindole from a related diethyl malonate derivative, zinc powder is used in a mixture of sulfuric acid, water, and ethanol to facilitate a radical reduction of the nitro group, which is immediately followed by ring closure. unise.org The choice of metal and reaction conditions can influence the final product, particularly in complex molecules where chemoselectivity is a concern.
Table 2: Metal Reagents for Nitro Group Reduction
| Reagent | Conditions | Primary Function |
|---|---|---|
| Iron (Fe) Powder | Acetic Acid (AcOH), Ethanol | Reduction of -NO₂ to -NH₂ |
| Zinc (Zn) Dust | H₂SO₄/H₂O/EtOH or NH₄Cl(aq) | Reduction of -NO₂ to -NH₂ or -NHOH |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Reduction of -NO₂ to -NH₂ |
Intramolecular Cyclization Reactions
The true synthetic potential of this compound is realized upon reduction of its nitro group, which generates a nucleophilic amino or hydroxylamino group positioned ortho to the malonate moiety. This arrangement is ideal for intramolecular cyclization, leading to the formation of important heterocyclic scaffolds like oxindoles and spiro-compounds.
The synthesis of oxindoles from ortho-nitrophenyl malonates is a well-established synthetic strategy. Following the reduction of the nitro group to an amine, the resulting Dimethyl 2-(2-amino-5-bromophenyl)malonate can undergo spontaneous or induced intramolecular cyclization.
Spirocyclic compounds, particularly spirooxindoles, are a prominent class of molecules in medicinal chemistry and natural product synthesis. mesamalaria.orgresearchgate.net The structure of this compound serves as a potential precursor for such complex architectures.
The formation of spirooxindoles can be achieved through tandem reactions. For instance, related 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates undergo a one-pot nitro-reduction and double lactamization sequence to afford spiro[indoline-3,3′-quinoline]-2,2′-diones. This suggests that after the initial reduction and cyclization to form the oxindole (B195798) ring, the malonate's central carbon can act as a nucleophile or be functionalized to participate in a second ring-forming event, creating the spiro center.
Furthermore, the synthesis of spirosuccinimides is another potential transformation pathway. While direct synthesis from this compound is less commonly documented, rhodium(III)-catalyzed spiroannulation reactions between N-aryl compounds and maleimides are known methods for constructing spirosuccinimide frameworks. rsc.orgresearchgate.net This suggests that a suitably functionalized derivative of the parent malonate could potentially undergo such annulative cyclizations to yield complex spiro-heterocycles.
Reactivity of the Bromo Substituent
The bromine atom attached to the aromatic ring of this compound serves as a versatile functional group, enabling a wide array of subsequent chemical modifications. This halogen atom is a key site for the introduction of further molecular complexity through well-established cross-coupling and substitution reactions.
Potential for Halogen-Mediated Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The bromo substituent is an ideal handle for engaging in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. A variety of such reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, can be employed to functionalize this position.
For instance, in a Suzuki coupling, the aryl bromide would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org The electron-withdrawing nature of the ortho-nitro group is expected to enhance the reactivity of the carbon-bromine bond towards oxidative addition to the palladium(0) catalyst, which is a crucial step in the catalytic cycle. This enhanced reactivity can facilitate the coupling process under milder conditions. The table below summarizes potential cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C | Biaryls, Arylalkenes |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C | Stilbenes, Cinnamates |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | C-C | Arylalkynes |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ + Ligand + Base | C-N | N-Arylamines |
Other Transformations of Aromatic Halides
In addition to palladium-catalyzed reactions, the bromo substituent on this compound can undergo a range of other transformations common to aromatic halides. One such possibility is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a potent nucleophile. However, the success of this reaction is highly dependent on the electronic activation of the aromatic ring.
A more versatile approach involves the conversion of the aryl bromide into an organometallic reagent. This can be accomplished through a lithium-halogen exchange reaction by treating the compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgharvard.edu This process generates a highly nucleophilic aryllithium species, which can then be reacted with a diverse array of electrophiles to introduce various functional groups.
Alternatively, the formation of a Grignard reagent is another viable pathway. This involves the reaction of the aryl bromide with magnesium metal. The resulting organomagnesium compound, while less reactive than its aryllithium counterpart, is still a potent nucleophile capable of participating in numerous carbon-carbon bond-forming reactions. These transformations significantly broaden the synthetic utility of this compound, establishing it as a valuable and versatile building block in the synthesis of complex organic molecules.
Mechanistic Investigations into Reactions of Dimethyl 2 5 Bromo 2 Nitrophenyl Malonate and Analogues
Elucidation of Nucleophilic Aromatic Substitution Mechanisms with Malonate Anions
Aryl halides are typically unreactive towards nucleophiles under standard SN1 or SN2 conditions. openstax.org However, the presence of strongly electron-withdrawing groups can dramatically increase their susceptibility to nucleophilic attack through alternative pathways. uomustansiriyah.edu.iqlibretexts.org The reaction involving malonate anions and nitro-substituted aryl halides like Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is a classic example of nucleophilic aromatic substitution (SNAr).
The most widely accepted pathway for this transformation is the SNAr addition-elimination mechanism. libretexts.org This two-step process begins with the attack of the nucleophile—in this case, the carbanion generated from a malonate ester—on the carbon atom bearing the leaving group (halide). libretexts.org This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqlibretexts.org
Electron-withdrawing groups (EWGs) are crucial for the SNAr mechanism to proceed efficiently. byjus.com The reactivity of the aryl halide is significantly enhanced when strong EWGs, such as a nitro group (-NO2), are positioned ortho or para to the leaving group. openstax.orglumenlearning.combyjus.com In this compound, the nitro group is ortho to the site of substitution.
This specific positioning serves two primary functions:
Ring Activation : The nitro group is a powerful activating group that reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. uomustansiriyah.edu.iqwikipedia.org
Intermediate Stabilization : The EWG stabilizes the negatively charged Meisenheimer complex through resonance. openstax.orgwikipedia.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, spreading the charge and lowering the energy of the transition state leading to its formation. lumenlearning.com This stabilization is only possible when the EWG is in the ortho or para position; a meta-substituent cannot participate in this resonance stabilization. openstax.org
The activating effect of substituents generally follows the trend of their electron-withdrawing ability.
| Substituent Group | Effect on Ring | Relative Rate of SNAr |
|---|---|---|
| -NO2 (Nitro) | Strongly Activating | Very High |
| -CN (Cyano) | Activating | High |
| -C(O)R (Acyl) | Activating | Moderate |
| -H (Hydrogen) | Neutral/Deactivating | Very Low |
| -OCH3 (Methoxy) | Strongly Deactivating | Extremely Low |
While the SNAr mechanism is predominant for activated aryl halides, another pathway, the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, can also facilitate nucleophilic aromatic substitution. wikipedia.orgdalalinstitute.com This mechanism is fundamentally different as it proceeds through radical and radical anion intermediates rather than a polar Meisenheimer complex. wikipedia.orgorganicreactions.org The SRN1 pathway is particularly relevant for unactivated aryl halides. wikipedia.orgresearchgate.net
The SRN1 mechanism typically involves three key steps:
Initiation : An electron is transferred to the aryl halide, often from a radical initiator or via photochemical stimulation, forming a radical anion. wikipedia.orgdalalinstitute.com
Propagation : This radical anion fragments, losing the halide ion to form an aryl radical. wikipedia.org This aryl radical then reacts with the nucleophile (e.g., a malonate enolate) to create a new radical anion. This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the product. wikipedia.org
Termination : The chain reaction can be terminated in various ways, such as by radical coupling or abstraction of a hydrogen atom. wikipedia.org
For a substrate like this compound, the SRN1 pathway is considered less likely than the SNAr pathway. The presence of the strongly activating nitro group makes the aromatic ring highly electron-deficient, heavily favoring the polar addition-elimination (SNAr) route. The SRN1 mechanism does not require such activating groups and is more competitive in their absence. wikipedia.org
Mechanistic Aspects of Nitro Group Reductions and Subsequent Cyclizations
The nitro group in nitroarylmalonates is not just an activating group for substitution; it is also a versatile functional group that can be chemically transformed, most notably through reduction. The reduction of the nitro group to an amine provides a pathway for subsequent intramolecular reactions, leading to the formation of heterocyclic structures like oxindoles.
The accepted pathway involves:
Nitro Reduction : The nitro group (-NO₂) is first reduced to a nitroso group (-NO). nih.govorientjchem.org
Hydroxylamine Formation : The nitroso group is rapidly reduced further to an N-hydroxylamino group (-NHOH). nih.govorientjchem.orgresearchgate.net
Amine Formation : The final reduction step converts the N-hydroxylamino group to a primary amino group (-NH₂). nih.govorientjchem.org
Once the 2-aminophenylmalonate diester is formed in situ, it undergoes a spontaneous intramolecular cyclization. google.com The nucleophilic amino group attacks the electrophilic carbonyl carbon of one of the adjacent ester functionalities. chemrxiv.org This intramolecular aminolysis results in the formation of a five-membered ring and the elimination of an alcohol molecule (methanol, in the case of a dimethyl ester), yielding an N-hydroxy-2-oxindole-3-carboxylate ester or a 2-oxindole-3-carboxylate ester. google.com This intermediate can then undergo facile hydrolysis and decarboxylation to afford the final oxindole (B195798) product. google.com
Several transient intermediates are critical to the reductive cyclization mechanism. The intermediates in the reduction of the nitro group are the corresponding nitroso and N-hydroxylamino compounds. nih.govorientjchem.org While the nitroso intermediate is often difficult to detect due to its high reactivity, the N-hydroxylamino derivative is a key precursor to the amine. nih.gov
The pivotal intermediates for the ring-closure step are the 2-(N-hydroxyamino)phenylmalonate diester and the 2-aminophenylmalonate diester . google.com
Role of the 2-aminophenylmalonate diester : This is the key species that initiates the cyclization. The primary amine is a potent intramolecular nucleophile, perfectly positioned to attack the ester carbonyl.
Role of the 2-(N-hydroxyamino)phenylmalonate diester : This intermediate can also cyclize directly to form an N-hydroxy-2-oxindole, which can then be further reduced or processed to the final oxindole product. google.com
The entire sequence, from the nitroarylmalonate to the final oxindole, can be conducted as a one-pot process without the need to isolate these transient intermediates. google.com
Mechanistic Studies of Malonate-Involved Transformations (e.g., Enolate Chemistry, Condensation Reactions)
The malonate moiety of this compound possesses its own distinct reactivity centered around the chemistry of its α-carbon. The two protons on the carbon situated between the two ester carbonyls are significantly acidic due to the inductive and resonance-stabilizing effects of the adjacent ester groups. youtube.com
Deprotonation of this α-carbon by a suitable base (such as an alkoxide or lithium diisopropylamide, LDA) generates a resonance-stabilized enolate. youtube.comyoutube.com This enolate is a soft carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com
One important class of reactions is condensation with carbonyl compounds, analogous to the aldol (B89426) condensation. khanacademy.orglibretexts.org For instance, the malonate enolate can react with an aldehyde, such as formaldehyde (B43269) (or its polymer equivalent, paraformaldehyde). scirp.org The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of the aldehyde. scirp.org This initially forms a β-hydroxy ester intermediate. Under typical reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield a thermodynamically stable α,β-unsaturated ester, a product of a condensation reaction. libretexts.orgscirp.org
Application of Computational and Theoretical Chemistry (e.g., DFT Calculations) to Reaction Mechanisms
Computational and theoretical chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its analogues. These methods provide detailed insights into reaction pathways, transition state geometries, and the energetics of intermediate structures, which are often difficult to determine through experimental means alone.
A significant area of investigation for nitrophenylmalonate derivatives is their propensity to undergo reductive cyclization to form various heterocyclic structures, such as oxindoles. DFT calculations have been instrumental in understanding the mechanistic details of these transformations. For instance, studies on analogues like di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, which is formed from the corresponding nitro compound, reveal the intricacies of the cyclization process. researchgate.netnih.gov
Theoretical calculations can map out the potential energy surface of a reaction, identifying the most plausible pathway by comparing the activation energies of different proposed mechanisms. For the cyclization of the 2-aminophenyl malonate analogue, DFT calculations have been used to model the reaction Gibbs free energy profile. nih.gov These studies have shown that the cyclization to form the oxindole ring system is significantly influenced by the reaction conditions, such as the presence of an acid catalyst. nih.gov
By calculating the Gibbs free energy of activation (ΔG‡), researchers can quantify the energetic barriers for each step in a proposed mechanism. For example, in the cyclization of a 2-aminophenyl malonate, different pathways, such as those assisted by methanol (B129727) or acetic acid, can be computationally modeled. The calculations can reveal that an acid-assisted protonation of a carbonyl oxygen atom can substantially lower the activation energy, thereby facilitating the reaction. nih.gov
The table below illustrates hypothetical data derived from DFT calculations on a model cyclization reaction, showcasing how computational chemistry can be used to compare different mechanistic pathways.
Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Modeled Cyclization Pathways
| Entry | Pathway Description | Catalyst | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| 1 | Uncatalyzed Cyclization | None | 41.5 |
| 2 | Methanol-Assisted Proton Transfer | Methanol | 34.8 |
This table is generated for illustrative purposes based on findings that acid-assistance lowers activation energy. nih.gov
These computational models can also predict the geometry of transition states, providing a three-dimensional picture of the atomic arrangements at the peak of the energy barrier. This information is crucial for understanding the stereochemical outcome of reactions and for designing more efficient synthetic routes. The insights gained from DFT studies, such as the identification of rate-determining steps and the role of catalysts, are invaluable for optimizing reaction conditions and developing novel synthetic methodologies for compounds derived from this compound. mdpi.com
Applications and Synthetic Utility in Advanced Organic Chemistry
Versatile Building Block in Complex Molecular Architectures
The utility of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate as a versatile building block stems from the distinct reactivity of its constituent parts. The malonate moiety serves as a potent nucleophile and a precursor for introducing two-carbon units, while the ortho-positioned nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group, which is crucial for cyclization reactions. ontosight.ai The bromine atom offers a site for cross-coupling reactions or further functionalization. This trifecta of reactivity allows chemists to employ the molecule in a modular fashion to construct intricate and highly substituted molecular architectures. The interplay between the nitro group and the malonate ester facilitates a range of chemical transformations, positioning this compound as a cornerstone for synthesizing sophisticated organic molecules. ontosight.ai
Precursor to Key Heterocyclic Scaffolds
One of the most significant applications of this compound is its role as a precursor in the synthesis of a wide array of heterocyclic compounds. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science, and this malonate provides a reliable and adaptable starting point for their creation.
The synthesis of substituted oxindoles, a core structure in many pharmaceuticals and natural products, represents a key application of this compound. The general strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization. A typical synthetic sequence begins with the hydrolysis of the dimethyl ester groups followed by decarboxylation. The crucial step is the reduction of the nitro group, often achieved using reagents like zinc or iron in acidic media. This in-situ-generated aniline (B41778) derivative readily undergoes intramolecular ring closure to form the corresponding bromo-substituted oxindole (B195798). This method provides a direct and efficient route to 6-bromo-2-oxindole, a valuable intermediate for further synthetic elaborations.
The structural framework of this compound is also conducive to the synthesis of more complex, three-dimensional structures like spiro-fused heterocycles. Spirooxindoles, in particular, are a prominent class of compounds with significant biological activities. The synthesis can be envisioned through a multi-step process where the central carbon of the malonate is first functionalized, for instance, by alkylation with a suitable electrophile (e.g., an ortho-nitrobenzyl bromide). The resulting intermediate, now bearing two nitrophenyl groups, can undergo a tandem reduction of both nitro groups. This is followed by a spontaneous or catalyzed double lactamization (cyclization) to construct the spiro[indoline-3,3′-quinoline]-2,2′-dione core. rsc.org This powerful one-pot transformation efficiently builds a complex spirocyclic system from a relatively simple, non-oxindole precursor. rsc.org
The compound is also a strategic starting material for nitrogen-containing polycyclic systems. For example, it serves as an intermediate in the synthesis of precursors for hexahydro-2,6-methano-1-benzazocines. In this context, the malonate is first converted into the corresponding methyl 2-(5-bromo-2-nitrophenyl)acrylate. This transformation leverages the malonate as a masked acrylate (B77674) group. This acrylate then acts as a dienophile in a Diels-Alder reaction to construct a complex bicyclic framework, which is a key step toward the final polycyclic benzazocine structure. While the direct synthesis of pyridazinones from this specific malonate is less commonly documented, the inherent functionalities of the molecule make it a suitable precursor for various nitrogen heterocycles through multi-step synthetic pathways. Pyridazinone derivatives are known to possess a wide spectrum of pharmacological activities. sarpublication.com
Table 1: Heterocyclic Scaffolds Derived from this compound
| Heterocyclic Scaffold | Key Synthetic Strategy | Resulting Core Structure Example |
|---|---|---|
| Oxindoles | Nitro group reduction followed by intramolecular cyclization. | 6-Bromo-2-oxindole |
| Spirooxindoles | Alkylation followed by tandem nitro-reduction and double lactamization. rsc.org | Bromo-substituted spiro[indoline-3,3′-quinoline]-2,2′-diones |
| Polycycles | Conversion to an acrylate for subsequent Diels-Alder reactions. | Precursors to Hexahydro-2,6-methano-1-benzazocines |
Strategic Intermediate in Multi-Step Synthesis Strategies
Beyond its direct conversion to heterocyclic cores, this compound is frequently used as a strategic intermediate where its initial functionality is modified to facilitate subsequent, complex transformations. A prime example is its conversion to methyl 2-(5-bromo-2-nitrophenyl)acrylate. This is typically achieved through a reaction with paraformaldehyde in the presence of a base. In this sequence, the malonate group serves as a stable precursor to the more reactive acrylate moiety, which is essential for cycloaddition reactions. This two-step approach—introducing the nitrophenyl group via the malonate and then unmasking the acrylate—is a powerful tactic in multi-step synthesis, allowing for the controlled and sequential construction of molecular complexity.
Role in Medicinal Chemistry Synthesis as a Versatile Intermediate (excluding direct biological activity)
In the realm of medicinal chemistry, the value of this compound lies in its ability to serve as a versatile scaffold for building molecules with potential therapeutic applications. While the compound itself is not biologically active, it is a precursor to privileged structures in drug discovery. The bromo-nitrophenyl motif is a common feature in intermediates used to synthesize targeted therapies. For instance, related bromo-phenyl structures are key components in the synthesis of potent drugs like Macitentan, an endothelin receptor antagonist. nih.gov Similarly, other complex heterocyclic compounds derived from bromo-nitrophenyl intermediates have been investigated as potential anti-cancer agents. nih.gov By providing efficient access to complex heterocyclic systems like substituted indoles, oxindoles, and spirocycles, this compound serves as a critical starting point in the discovery pipeline for new therapeutic agents. Its utility is not in its own biological profile, but in its chemical potential to generate novel and diverse molecular entities for pharmacological screening.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-bromo-2-oxindole |
| Spiro[indoline-3,3′-quinoline]-2,2′-dione |
| Pyridazinone |
| Hexahydro-2,6-methano-1-benzazocine |
| Methyl 2-(5-bromo-2-nitrophenyl)acrylate |
| Paraformaldehyde |
Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Dimethyl 2-(5-bromo-2-nitrophenyl)malonate, distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons on the phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the positions of the bromo and nitro substituents. The methine proton of the malonate group is expected to appear as a singlet, while the methyl protons of the two ester groups will also produce a singlet, integrating to six protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be expected to show signals for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the methine carbon of the malonate, and the methyl carbons of the ester groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the bromo substituent.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.2 | d | Aromatic CH |
| ¹H | ~7.8-8.0 | dd | Aromatic CH |
| ¹H | ~7.6-7.8 | d | Aromatic CH |
| ¹H | ~5.0 | s | Malonate CH |
| ¹H | ~3.8 | s | 2 x OCH₃ |
| ¹³C | ~165 | s | 2 x C=O |
| ¹³C | ~148 | s | Aromatic C-NO₂ |
| ¹³C | ~135 | d | Aromatic CH |
| ¹³C | ~132 | d | Aromatic CH |
| ¹³C | ~130 | s | Aromatic C-Br |
| ¹³C | ~128 | d | Aromatic CH |
| ¹³C | ~125 | s | Aromatic C-C(malonate) |
| ¹³C | ~55 | d | Malonate CH |
| ¹³C | ~53 | q | 2 x OCH₃ |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₁H₁₀BrNO₆), the molecular weight is 332.11 g/mol . achemblock.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
| m/z | Ion | Description |
|---|---|---|
| 331, 333 | [M]⁺ | Molecular ion (containing ⁷⁹Br and ⁸¹Br) |
| 300, 302 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 272, 274 | [M - COOCH₃]⁺ | Loss of a carbomethoxy group |
| 226, 228 | [M - CH(COOCH₃)₂]⁺ | Loss of the dimethylmalonyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~1740 | C=O (Ester) | Stretching |
| ~1530 and ~1350 | N-O (Nitro group) | Asymmetric and symmetric stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~3000-3100 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1000-1200 | C-Br | Stretching |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound itself, X-ray diffraction studies on its derivatives or closely related analogues can provide valuable insights into its likely solid-state conformation. nih.gov Such studies would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. This information is crucial for understanding the molecule's physical properties and its interactions in a biological or material science context.
Future Research Directions and Unexplored Avenues
Development of Environmentally Benign (Green Chemistry) Synthetic Routes
The pursuit of environmentally conscious chemical synthesis is a paramount goal in modern chemistry. Future research should prioritize the development of green synthetic routes for Dimethyl 2-(5-bromo-2-nitrophenyl)malonate, moving away from traditional methods that may rely on harsh conditions or hazardous reagents. Key areas for exploration include:
Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or the use of mechanochemistry, such as ball-milling, could eliminate the need for volatile organic solvents. researchgate.net Additionally, the use of greener solvents like ionic liquids or deep eutectic solvents could offer sustainable alternatives.
Energy-Efficient Methodologies: The application of microwave or ultrasonic irradiation could significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Biocatalysis and Biodegradable Catalysts: The use of enzymes or whole-cell systems for the synthesis or transformation of related malonate derivatives has shown promise. semanticscholar.org Exploring biocatalytic routes for the production of this compound could offer high selectivity and mild reaction conditions. Furthermore, the development and application of biodegradable catalysts, such as those based on chitosan, could minimize the environmental impact of the synthesis. nih.gov
| Green Chemistry Approach | Potential Advantages | Relevant Research Area |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact | Ball-milling, solid-state reactions researchgate.net |
| Alternative Solvents | Lower toxicity, potential for recycling | Ionic liquids, deep eutectic solvents |
| Energy Efficiency | Faster reactions, reduced energy consumption | Microwave and ultrasonic irradiation nih.gov |
| Biocatalysis | High selectivity, mild conditions | Enzyme-catalyzed synthesis semanticscholar.org |
Exploration of Novel Catalytic Transformations of the Compound
The rich functionality of this compound, including the bromo, nitro, and malonate groups, makes it an excellent candidate for a variety of catalytic transformations. Future research should aim to uncover novel reactions catalyzed by transition metals or organocatalysts.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to diverse molecular scaffolds.
C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the existing substituents, could provide a more atom-economical approach to further derivatization compared to traditional cross-coupling methods.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would open up a vast array of subsequent transformations, including diazotization and amide bond formation, providing access to a different class of derivatives.
Applications in Asymmetric Synthesis
The development of chiral molecules is of utmost importance in medicinal chemistry and materials science. This compound can serve as a prochiral substrate in asymmetric catalysis, offering pathways to enantiomerically enriched products.
Future investigations should focus on:
Asymmetric Michael Additions: The malonate moiety can act as a nucleophile in Michael additions to various acceptors. The use of chiral catalysts, such as those based on cinchona alkaloids or chiral metal complexes, could induce high levels of enantioselectivity. nih.govacs.org
Enantioselective Alkylation: Deprotonation of the malonate followed by reaction with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex could yield chiral quaternary carbon centers.
Catalytic Asymmetric Reductive Cyclization: Following the reduction of the nitro group, an intramolecular cyclization could be envisioned, which, if performed under asymmetric conditions, could lead to chiral heterocyclic compounds.
| Asymmetric Reaction Type | Potential Chiral Catalyst | Resulting Chiral Moiety |
| Michael Addition | Cinchona alkaloids, metal complexes nih.govacs.org | Chiral carbon center |
| Alkylation | Chiral phase-transfer catalysts | Quaternary stereocenter |
| Reductive Cyclization | Chiral transition metal catalysts | Chiral heterocyclic ring |
Expansion of Diverse Heterocyclic Library Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound is a promising precursor for the synthesis of a wide variety of heterocyclic systems.
Future research should explore:
Synthesis of Nitrogen-Containing Heterocycles: The presence of the nitro group allows for its conversion to an amino group, which can then participate in cyclization reactions to form indoles, quinolines, and other N-heterocycles. organic-chemistry.org
Synthesis of Oxygen-Containing Heterocycles: The malonate ester functionality can be hydrolyzed and decarboxylated to a carboxylic acid, which can then be used in the synthesis of coumarins or chromones.
Multi-Component Reactions: Employing the compound in multi-component reactions, where three or more reactants combine in a single step, could lead to the rapid and efficient generation of complex heterocyclic libraries.
Advanced Mechanistic and Kinetic Studies to Uncover New Reactivity
A thorough understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns.
Future research in this area should include:
Kinetic Studies of Nucleophilic Aromatic Substitution: Detailed kinetic analysis of the displacement of the bromide or nitro group by various nucleophiles would provide valuable insight into the electronic effects of the substituents and the nature of the reaction intermediates. Studies on similar bromo-nitro-aromatic systems can serve as a foundation for this research. rsc.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state geometries, and rationalize observed selectivities.
In-situ Spectroscopic Analysis: The use of techniques such as NMR and IR spectroscopy to monitor reactions in real-time can help identify transient intermediates and provide a deeper understanding of the reaction mechanism.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, leading to the development of novel molecules with potential applications in various fields.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing dimethyl 2-(5-bromo-2-nitrophenyl)malonate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the malonate core. A common approach starts with alkylation of dimethyl malonate using a bromo-nitrophenyl precursor. Bromination and nitration steps are optimized using bromine sources (e.g., N-bromosuccinimide) and nitrating agents (HNO₃/H₂SO₄) under controlled temperatures (0–5°C for nitration). Phase-transfer catalysts enhance selectivity, while slow reagent addition and inert atmospheres minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Ester methyl groups appear at δ ~3.7–3.9 ppm. Aromatic protons near nitro/bromo substituents show deshielding (δ ~7.5–8.5 ppm), with coupling patterns confirming substitution positions.
- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) are key markers.
- X-ray Crystallography : Resolves steric effects and confirms regiochemistry of substituents .
Q. What challenges arise during purification, and which chromatographic methods are effective?
- Methodological Answer : Challenges include separating regioisomers (incomplete nitration) and polar byproducts. Recommended methods:
- Flash Chromatography : Silica gel with hexane/EtOAc gradients resolves ester and nitro-containing compounds.
- Recrystallization : Solvent pairs (e.g., ethanol/water) exploit solubility differences at varying temperatures .
Q. What in vitro biological assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Kinase Inhibition : ADP-Glo™ assay quantifies ATP consumption in kinase reactions (e.g., EGFR).
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MICs against bacterial strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) measures IC₅₀ values .
Advanced Research Questions
Q. How do bromo and nitro substituents influence reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Suzuki couplings, while the nitro group’s electron-withdrawing nature enhances electrophilicity. Steric hindrance from the malonate ester necessitates bulky ligands (e.g., XPhos) to stabilize Pd intermediates. Optimize catalyst loading (1–5 mol%) and bases (e.g., Cs₂CO₃) to balance reactivity and side products .
Q. What computational approaches model electronic effects of substituents, and how do they guide experimental design?
- Methodological Answer : Density Functional Theory (DFT) predicts charge distribution and Frontier Molecular Orbitals (FMOs). Fukui indices identify nucleophilic/electrophilic sites for regioselective modifications. Solvent effects (PCM models) and transition-state optimization (Nudged Elastic Band method) align with experimental kinetics, reducing trial-and-error in derivative design .
Q. How can factorial design optimize synthesis parameters?
- Methodological Answer : A 2³ factorial design evaluates temperature, catalyst concentration, and reaction time. Response Surface Methodology (RSM) models interactions, while Central Composite Design (CCD) identifies optimal conditions. ANOVA validates results, balancing yield and purity. For example, higher temperatures (60°C vs. 25°C) accelerate nitration but risk decomposition .
Q. What tandem reaction strategies utilize the malonate ester to synthesize heterocycles?
- Methodological Answer : Malonate α-hydrogens undergo Knoevenagel condensation with aldehydes, forming α,β-unsaturated esters. Subsequent cyclization (Heck or Michael addition) yields quinoline or indole derivatives. Microwave-assisted synthesis reduces reaction times and improves regioselectivity. For example, coupling with o-aminobenzaldehyde forms tricyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
